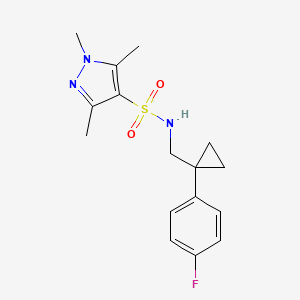
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a pyrazole derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₆H₂₀FN₃O₂S
- Molecular Weight : 337.4 g/mol
- CAS Number : 1428362-77-9
The compound features a sulfonamide functional group, which is known to enhance biological activity by facilitating interactions with various biological targets.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole-4-sulfonamide derivatives against various cancer cell lines. In particular, this compound was evaluated for its effects on U937 human leukemia cells. The results indicated a significant reduction in cell viability without notable cytotoxicity at certain concentrations .
Table 1: Antiproliferative Activity Against U937 Cells
| Compound | IC₅₀ (µM) | Cytotoxicity |
|---|---|---|
| This compound | 12.5 | Non-cytotoxic |
| Mitomycin C | 0.5 | Cytotoxic |
The mechanism of action for this compound appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Pyrazole derivatives have been shown to modulate pathways related to apoptosis and cell cycle regulation. For instance, they may inhibit the activation of kinases involved in mitogenic signaling, leading to reduced proliferation in cancer cells .
Additional Pharmacological Activities
Beyond antiproliferative effects, pyrazole sulfonamides exhibit a range of pharmacological activities:
- Antibacterial and Antifungal : These compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents .
- Anti-inflammatory : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Antioxidant Activity : Pyrazole derivatives can scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases .
Case Studies and Research Findings
A study published in Molecules (2023) synthesized several new pyrazole-4-sulfonamide derivatives and assessed their biological activities. The findings revealed that these compounds not only inhibited cancer cell growth but also exhibited lower toxicity profiles compared to traditional chemotherapeutics .
Another investigation focused on the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications to the aromatic substituents significantly influenced their biological activity and selectivity towards different cellular targets .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-11-15(12(2)20(3)19-11)23(21,22)18-10-16(8-9-16)13-4-6-14(17)7-5-13/h4-7,18H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDCIRZNUDERBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














